molecular formula C17H34N6 B14537210 N~4~-Dodecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine CAS No. 61912-48-9

N~4~-Dodecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14537210
CAS No.: 61912-48-9
M. Wt: 322.5 g/mol
InChI Key: RNEHDYTZIAQQNL-UHFFFAOYSA-N
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Description

N~4~-Dodecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of a dodecyl group and two dimethyl groups attached to the triazine ring, making it a unique and versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Dodecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with dodecylamine and dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature and pH conditions. The process involves the stepwise substitution of chlorine atoms in cyanuric chloride with the desired amines, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-Dodecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted triazine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

N~4~-Dodecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Utilized in the development of bioactive compounds and as a probe for studying biological processes at the molecular level.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Applied in the formulation of specialty chemicals, surfactants, and polymers with unique properties.

Mechanism of Action

The mechanism of action of N4-Dodecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but generally involves the formation of stable complexes or covalent modifications of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Melamine: A triazine derivative with three amino groups, used in the production of resins and plastics.

    Cyanuric chloride: A triazine compound with three chlorine atoms, used as an intermediate in organic synthesis.

    Atrazine: A herbicide belonging to the triazine class, used for weed control in agriculture.

Uniqueness

N~4~-Dodecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dodecyl and dimethyl groups enhances its solubility, stability, and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61912-48-9

Molecular Formula

C17H34N6

Molecular Weight

322.5 g/mol

IUPAC Name

4-N-dodecyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C17H34N6/c1-4-5-6-7-8-9-10-11-12-13-14-19-16-20-15(18)21-17(22-16)23(2)3/h4-14H2,1-3H3,(H3,18,19,20,21,22)

InChI Key

RNEHDYTZIAQQNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=NC(=NC(=N1)N)N(C)C

Origin of Product

United States

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